molecular formula C9H7F3O2 B141575 2-Methoxy-4-(trifluoromethyl)benzaldehyde CAS No. 132927-09-4

2-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B141575
M. Wt: 204.15 g/mol
InChI Key: KKESHHUPAFNMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by a benzene ring with an aldehyde functional group and additional methoxy and trifluoromethyl substituents. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of trifluoromethylated aromatic compounds, such as 2-Methoxy-4-(trifluoromethyl)benzaldehyde, can be achieved through various methods. One approach is the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the direct access to structurally diverse trifluoromethylated naphthoquinones under mild reaction conditions . This method represents a novel trans-acyltrifluoromethylation of internal alkynes and could potentially be adapted for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been characterized by X-ray analysis, revealing that the molecule is not planar and contains a strong O–H∙∙∙N hydrogen bond . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been determined by X-ray analysis, showing an orthorhombic crystal system . These studies provide insights into the structural characteristics that might be expected for 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives, including those with methoxy and trifluoromethyl groups, can participate in various chemical reactions. For example, they can be used as linkers for solid-phase organic synthesis, where reductive amination can convert them into secondary amines, which can then be further derivatized into ureas, sulfonamides, aryl amides, and alkyl amides . The reactivity of the aldehyde group allows for such transformations, which could be applicable to 2-Methoxy-4-(trifluoromethyl)benzaldehyde in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups. The crystal structure of 2-methoxy-benzaldehyde, for example, reveals the presence of intra- and intermolecular C–H∙∙∙O short contacts, which can lead to dimerization in the solid and liquid states . Such interactions are important for understanding the physical properties like melting point, boiling point, and solubility. The presence of a trifluoromethyl group in 2-Methoxy-4-(trifluoromethyl)benzaldehyde would likely affect its electron distribution and polarity, further influencing its physical and chemical behavior.

Scientific Research Applications

Solid Phase Organic Synthesis

2-Methoxy-4-(trifluoromethyl)benzaldehyde has been investigated in the context of solid phase organic synthesis. For instance, it's used in the synthesis of benzyl secondary amines, which can be further converted into various derivatives like ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).

Synthesis and Optical Properties

This compound plays a role in the synthesis of aluminum and zinc complexes with improved thermal stability and processability. These complexes exhibit blue-green light emission with photoluminescence, offering potential applications in materials science (Barberis & Mikroyannidis, 2006).

Crystallography and Spectroscopy

In the field of crystallography, the compound reveals the presence of intra- and intermolecular C–H ��� O short contacts, contributing to our understanding of molecular interactions in solid and liquid states. This insight is valuable for the development of new materials and pharmaceuticals (Ribeiro-Claro, Drew, & Félix, 2002).

Enzyme-Catalyzed Asymmetric C–C-Bond Formation

Research on benzaldehyde lyase, an enzyme that catalyzes the formation and cleavage of benzoin derivatives, has shown the potential of 2-Methoxy-4-(trifluoromethyl)benzaldehyde in asymmetric synthesis, contributing to the development of novel pharmaceuticals and chemicals (Kühl et al., 2007).

Nonlinear Optical Applications

The compound is also a candidate for second harmonic generation, particularly in the ultra-violet and near-infrared wavelength regions. This property is significant for developing new materials in optical technologies (Singh et al., 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKESHHUPAFNMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407250
Record name 2-Methoxy-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzaldehyde

CAS RN

132927-09-4
Record name 2-Methoxy-4-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132927-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-4-(trifluoromethyl)benzaldehyde (5.0 g, 26 mmol) was diluted with sodium methoxide (57 ml of 0.5 M in methanol; 29 mmol), heated to 50° C. and stirred for 6 hours. The reaction was then partially concentrated, diluted with ethyl acetate and water. The layers were separated and the organic layer was dried over MgSO4, filtered and concentrated to yield 2-methoxy-4-(trifluoromethyl)benzaldehyde (4.5 g, 22 mmol, 85% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of sodium methoxide (25% wt in methanol, 50 ml) was added to a solution of (4-(1,1,1-trifluoromethyl)-2-fluoro-benzaldehyde (5.0 g) in methanol (50 ml) and the mixture heated under reflux for 2 h. Water (200 ml) was added and the mixture extracted with ethyl acetate. The organics were dried and evaporated under reduced pressure to give a residue that was purified by chromatography on silica eluting with isohexane/diethylether 3:1, yield 3.18 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4.5 g of 2-hydroxy-4-(trifluoromethyl)benzaldehyde was dissolved in 20 ml N,N-dimethylformamide. 1.0 g of sodium hydride (60% oily) was added, followed by stirring at room temperature for 30 minutes. 1.8 ml methyl iodide was added dropwise thereinto, follwed by reacting for 1 hour. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, to give 3.0 g of 2-methoxy-4-(trifluoromethyl)benzaldehyde as a colorless oil from fractions eluted with hexane-ethyl acetate (9:1).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(trifluoromethyl)benzaldehyde
Reactant of Route 3
2-Methoxy-4-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-(trifluoromethyl)benzaldehyde

Citations

For This Compound
1
Citations
S Oida, Y Tajima, T Konosu, Y NAKAMURA… - Chemical and …, 2000 - jstage.jst.go.jp
Novel triazole compounds with a dioxane ring were synthesized. Condensation of the diol precursor 10 with various aromatic aldehydes 11-13 under acidic conditions afforded a series …
Number of citations: 68 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.